3-Methylhexyl Acetate

Description

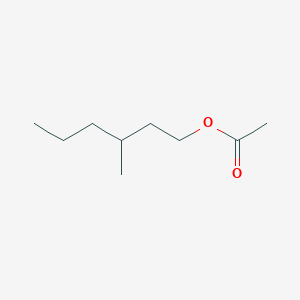

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-8(2)6-7-11-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASARFBWVJNEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659849 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50373-54-1 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhexyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 3 Methylhexyl Acetate

Green Chemistry Approaches to 3-Methylhexyl Acetate (B1210297) Synthesis

The principles of green chemistry are being actively applied to the synthesis of 3-methylhexyl acetate to address the environmental concerns associated with traditional chemical processes. These approaches prioritize the use of non-toxic reagents and solvents, mild reaction conditions, and the development of highly efficient catalytic systems.

A cornerstone of green ester synthesis is the move towards solvent-free reaction conditions. The elimination of organic solvents, which are often volatile and hazardous, significantly reduces the environmental impact of the process. In the context of this compound synthesis, this is frequently achieved through enzymatic catalysis, particularly with the use of lipases.

Lipases, such as those derived from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435), have demonstrated high efficacy in catalyzing the esterification of 3-methylhexanol with an acyl donor. researchgate.netresearchgate.netnih.gov These enzymatic reactions can be conducted under mild temperatures, which further contributes to energy savings. The direct mixing of the alcohol and the acyl donor with the enzyme creates a solvent-free system where the substrates themselves act as the reaction medium. nih.govresearchgate.net

The use of heterogeneous catalysts is another promising solvent-free approach. While specific research on this compound is limited, studies on similar esters like isoamyl acetate have shown high yields using catalysts such as ball-milled seashells. This method offers the advantages of easy catalyst separation and potential for reuse, further enhancing the sustainability of the process.

The reaction conditions for these green methods are crucial for maximizing yield and efficiency. Key parameters that are often optimized include temperature, the molar ratio of alcohol to acyl donor, and the concentration of the catalyst. For enzymatic reactions, maintaining an optimal temperature is critical to ensure the stability and activity of the lipase.

Interactive Data Table: Comparison of Catalytic Methods for Acetate Ester Synthesis

| Catalyst | Substrates | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB) | Isoamyl alcohol, Acetic anhydride | 30 | 1:0.1 | Not Specified | Optimum Yield | researchgate.net |

| Immobilized Rhizomucor miehei Lipase | Hexanol, Triacetin | 46.7 | Not Applicable | 1.15 | 77.3 | researchgate.net |

| Pseudomonas fluorescens Lipase (immobilized) | Nerol, Vinyl acetate | 50 | Not Applicable | 3 | 99 | mdpi.com |

| Pancreatic Lipase | Fusel oil alcohols, Butyric acid | 30 | 1:1 | 24 | ~94 | redalyc.org |

Note: Data for this compound is not explicitly available in the cited literature; therefore, data for structurally similar esters are presented as illustrative examples of green catalytic methods.

A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept quantified by "atom economy." chembam.comjocpr.comacs.org The ideal synthesis would have a 100% atom economy, meaning that all atoms from the reactants are found in the desired product, with no byproducts.

The synthesis of this compound via direct esterification of 3-methylhexanol and acetic acid is inherently a high atom economy reaction. The balanced chemical equation is:

C₇H₁₆O + C₂H₄O₂ → C₉H₁₈O₂ + H₂O (3-methylhexanol) + (Acetic Acid) → (this compound) + (Water)

The atom economy for this reaction can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Molecular Weight of this compound (C₉H₁₈O₂): 158.24 g/mol

Molecular Weight of 3-methylhexanol (C₇H₁₆O): 116.20 g/mol

Molecular Weight of Acetic Acid (C₂H₄O₂): 60.05 g/mol

Atom Economy = (158.24 / (116.20 + 60.05)) x 100 ≈ 89.8%

This high atom economy indicates that the majority of the reactant atoms are incorporated into the final product. The only byproduct is water, which is environmentally benign.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

In an ideal scenario with 100% yield and no excess reagents or solvent, the E-factor for the direct esterification of this compound would be calculated based on the mass of the water byproduct. However, in practice, factors such as incomplete conversion, the use of excess reactants to shift the equilibrium, and waste generated from catalyst production and separation contribute to a higher E-factor. Solvent-free, catalytic methods significantly reduce the E-factor by eliminating solvent waste and often allowing for catalyst recycling.

Interactive Data Table: Sustainability Metrics for Ester Synthesis

| Metric | Formula | Ideal Value | Significance in this compound Synthesis |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | 100% | The direct esterification route has a high theoretical atom economy (~89.8%), indicating efficient incorporation of reactant atoms into the final product. buecher.de |

| Environmental Factor (E-factor) | Total Waste (kg) / Product (kg) | 0 | Solvent-free and catalytic methods significantly lower the E-factor by minimizing waste streams. chembam.com |

Spectroscopic and Advanced Analytical Characterization of 3 Methylhexyl Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the precise atomic arrangement of 3-methylhexyl acetate (B1210297), distinguishing it from its various structural isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For 3-methylhexyl acetate, the spectrum is predicted to show distinct signals for each unique proton environment. The protons closer to the electron-withdrawing oxygen atom of the ester group are expected to be deshielded and appear at a higher chemical shift (downfield).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCOCH₃ (a) | ~2.05 | Singlet (s) | 3H |

| -CH₂-OAc (b) | ~4.10 | Triplet (t) | 2H |

| CH₃-CH₂- (f) | ~0.90 | Triplet (t) | 3H |

| CH₃-CH- (g) | ~0.88 | Doublet (d) | 3H |

| -CH(CH₃)- (d) | ~1.55 | Multiplet (m) | 1H |

| -CH₂-CH₂OAc (c) | ~1.65 | Multiplet (m) | 2H |

| CH₃-CH₂-CH₂- (e) | ~1.20-1.40 | Multiplet (m) | 4H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group is characteristically found far downfield.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~171.0 |

| -CH₂-OAc | ~64.5 |

| -CH(CH₃)- | ~39.0 |

| -CH₂-CH(CH₃)- | ~35.0 |

| CH₃-CH₂- | ~29.0 |

| -OCOCH₃ | ~21.0 |

| CH₃-CH- | ~19.5 |

| CH₃-CH₂- | ~14.0 |

2D-NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), establish connectivity between atoms. In a ¹H-¹H COSY spectrum of this compound, cross-peaks would confirm through-bond coupling between adjacent protons. libretexts.org For example, the signal for the methylene (B1212753) protons at position 1 (-CH₂-OAc) would show a correlation to the methylene protons at position 2, which in turn would correlate with the methine proton at position 3. libretexts.org Such correlations are invaluable for unambiguously assigning the signals in the complex aliphatic region of the spectrum. youtube.comhuji.ac.il

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

The molecular ion peak ([M]⁺) for this compound (C₉H₁₈O₂) would be observed at a mass-to-charge ratio (m/z) of 158. nih.gov However, for esters, this peak can be weak or absent. libretexts.org The fragmentation of the molecular ion is highly predictable and provides key structural information. chemguide.co.uk

Key fragmentation pathways include:

Acylium Ion Formation: A prominent peak is expected at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺), which is characteristic of acetate esters. chemguide.co.uk

Loss of Acetic Acid: A neutral loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty rearrangement can occur, leading to a peak at m/z 98 (158 - 60), corresponding to the 3-methyl-1-hexene (B165624) radical cation.

Alpha Cleavage: Cleavage of the C-O bond next to the carbonyl can result in the loss of the alkoxy group, though this is often less favorable than other pathways. libretexts.org

Alkyl Chain Fragmentation: The 3-methylhexyl chain will fragment similarly to an alkane. docbrown.info Cleavage at the branching point is particularly diagnostic. Loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z 115, while loss of an ethyl radical (C₂H₅•) would produce a fragment at m/z 129.

Isomer Differentiation: The mass spectrum can effectively differentiate this compound from its isomers. For instance, 2-methylhexyl acetate would show a different pattern of alkyl chain fragmentation. An unbranched isomer like n-heptyl acetate would lack the characteristic fragments resulting from cleavage at a branched carbon center.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - C₃H₇]⁺ | Loss of propyl radical from alkyl chain |

| 98 | [M - C₂H₄O₂]⁺ | Loss of acetic acid (McLafferty rearrangement) |

| 71 | [C₅H₁₁]⁺ | Alkyl chain fragmentation |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation (stable secondary carbocation) |

| 43 | [CH₃CO]⁺ | Acylium ion (base peak) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, allowing for the identification of specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be a very strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another key region is the "fingerprint region," where two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond (around 1230-1260 cm⁻¹) and another for the O-CH₂ bond (around 1000-1100 cm⁻¹). The spectrum would also feature multiple bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.

Raman spectroscopy would also detect these vibrations. The C=O stretch is typically observed, as are the various C-H and C-C stretching and bending modes throughout the molecule's backbone. mdpi.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | sp³ C-H | 2850-2960 | Strong | Strong |

| C=O Stretch | Ester | 1735-1750 | Very Strong | Medium |

| C-H Bend | CH₂/CH₃ | 1370-1470 | Medium | Medium |

| C-O Stretch | C(=O)-O | 1230-1260 | Strong | Weak |

| C-O Stretch | O-CH₂ | 1000-1100 | Strong | Weak |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities, assessing its purity, and resolving its enantiomers.

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is ideally suited for analysis by GC. calpaclab.com Purity assessment is typically performed using a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). A temperature gradient program would be employed, starting at a lower temperature and ramping up to ensure the separation of any more volatile or less volatile impurities. scispace.com Detection is commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, allowing for quantitative purity analysis based on relative peak areas. gmu.edu Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. nih.govkuleuven.be

High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, HPLC can also be used for analysis. A reversed-phase method would be most appropriate, utilizing a nonpolar stationary phase like C18 and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. sielc.com Since this compound lacks a strong UV chromophore, detection would require a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

This compound possesses a stereocenter at the C-3 position and therefore exists as a pair of enantiomers, (R)-3-methylhexyl acetate and (S)-3-methylhexyl acetate. Distinguishing and quantifying these enantiomers requires a chiral separation technique. sigmaaldrich.com

Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of a chiral compound. mdpi.comthieme-connect.de For a volatile molecule like this compound, chiral Gas Chromatography (GC) is the most effective approach. This technique employs a special column where the stationary phase is coated with a chiral selector, most commonly a cyclodextrin (B1172386) derivative. gcms.czntu.edu.sg

The principle involves the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. Because these diastereomeric complexes have different stabilities, one enantiomer interacts more strongly with the column and is retained longer, resulting in two separate peaks on the chromatogram. The enantiomeric excess can be precisely calculated from the integrated areas of the two peaks. nih.gov

Multidimensional Chromatography Techniques for Complex Mixture Analysis Involving this compound

Multidimensional chromatography, most notably comprehensive two-dimensional gas chromatography (GC×GC), provides a significant enhancement in separation power compared to conventional one-dimensional GC. This is particularly advantageous for the analysis of complex volatile organic compound (VOC) profiles in natural products, where numerous isomers and compounds with similar physicochemical properties may co-elute.

The principle of GC×GC involves the use of two columns with different stationary phase selectivities. The effluent from the first-dimension column is sequentially trapped, concentrated, and then rapidly injected onto the second-dimension column. This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would otherwise overlap in a single-column separation.

Table 1: Illustrative Data from GC×GC-TOFMS Analysis of Fruit Volatiles

| Compound | Retention Time (1st Dimension) | Retention Time (2nd Dimension) | Putative Identification (Mass Spectrum Match) |

| Hexyl acetate | 12.54 min | 1.87 s | Confirmed |

| 2-Methylbutyl acetate | 11.89 min | 1.75 s | Confirmed |

| This compound | Hypothetical: 13.21 min | Hypothetical: 1.95 s | Tentative |

| Ethyl octanoate | 14.15 min | 2.10 s | Confirmed |

Note: The data for this compound is hypothetical to illustrate its potential place in a GC×GC separation of fruit esters, as specific retention data was not available in the public abstracts of the reviewed literature.

Advanced Hyphenated Techniques for Comprehensive Characterization

Gas chromatography-olfactometry (GC-O) is a specialized technique where the effluent from the GC column is split between a chemical detector (like a mass spectrometer) and a sniffing port. This allows a trained sensory panelist to detect and describe the odor of each compound as it elutes. This technique is crucial for identifying which of the many volatile compounds present in a sample are actually "aroma-active" and contribute to the perceived scent.

In a typical GC-O analysis of a fruit extract containing this compound, a panelist might record the following sensory data at the corresponding retention time.

Table 2: Representative GC-Olfactometry Data for Aroma Compounds in a Fruit Matrix

| Retention Time (min) | Compound Identification (by MS) | Odor Descriptor (from Sniffing Port) | Odor Intensity (Scale 1-10) |

| 11.89 | 2-Methylbutyl acetate | Fruity, banana-like | 8 |

| 12.54 | Hexyl acetate | Sweet, pear, green | 7 |

| 13.21 | This compound | Fruity, green, slightly sweet | 6 |

| 14.15 | Ethyl octanoate | Fruity, waxy, apricot | 5 |

Note: The odor descriptor and intensity for this compound are illustrative and based on general industry descriptions, as specific GC-O research data was not found.

The detection and quantification of this compound at trace levels in complex food and beverage matrices require highly sensitive and selective analytical methods. The coupling of gas chromatography with mass spectrometry (GC-MS) is the standard technique for this purpose. For enhanced selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can be employed.

These techniques allow for the selective detection of this compound even in the presence of co-eluting matrix components. The mass spectrometer provides not only quantitative data but also structural information, confirming the identity of the analyte. The use of specific sample introduction techniques, such as headspace solid-phase microextraction (HS-SPME), can be coupled with GC-MS to effectively isolate and concentrate volatile compounds like this compound from the sample matrix prior to analysis, thereby improving detection limits.

For example, in the quality control of fruit juices or flavored beverages, HS-SPME-GC-MS could be used to monitor the concentration of this compound as a key flavor component. The method would involve the extraction of volatiles from the headspace of the sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system.

Table 3: Summary of Analytical Techniques for this compound Characterization

| Analytical Technique | Information Obtained | Application Example |

| GC×GC-TOFMS | High-resolution separation, identification, and semi-quantification in complex mixtures. | Profiling the volatile components of pear and other fruits to identify cultivar-specific markers. |

| GC-Olfactometry (GC-O) | Identification of aroma-active compounds and their specific odor characteristics. | Determining the contribution of this compound to the overall aroma of a blended fragrance. |

| HS-SPME-GC-MS/MS | Trace-level detection and quantification, and structural confirmation in complex matrices. | Quality control of flavor compounds in commercially produced fruit-based products. |

Biochemical and Biological Activities of 3 Methylhexyl Acetate

Role of 3-Methylhexyl Acetate (B1210297) in Pheromonal Communication

The involvement of a chemical compound in pheromonal communication is established through its identification in a species' chemical profile, followed by electrophysiological and behavioral experiments to confirm its activity.

Identification and Characterization in Insect Pheromone Blends

A thorough review of chemical ecology literature and semiochemical databases reveals no specific instances where 3-Methylhexyl Acetate has been identified and characterized as a component of a natural insect pheromone blend.

It is important to distinguish this compound from structurally similar but distinct compounds. For example, the compound 3-methylenehexyl acetate has been identified as a presumed pheromone component in the Australasian predaceous bug, Oechalia schellenbergii. pherobase.compherobase.com However, 3-methylenehexyl acetate possesses a double bond at the 3-position of the hexyl chain, differentiating it from the saturated alkyl chain of this compound. To date, no peer-reviewed studies have documented the presence of this compound in the pheromone blends of any insect species.

Electroantennography (EAG) and Behavioral Assays for this compound Activity

Electroantennography (EAG) is a standard technique in chemical ecology used to measure the electrical response of an insect's antenna to volatile compounds. grafiati.com A positive EAG response indicates that the olfactory receptor neurons on the antenna can detect the tested chemical, suggesting it may have a biological function, such as acting as a pheromone or a host-plant volatile. This is often followed by behavioral assays (e.g., wind tunnel or field trapping studies) to determine if the detected compound elicits a behavioral response, such as attraction.

Despite the utility of these methods, there are no published scientific studies documenting the use of Electroantennography (EAG) or behavioral assays to test the activity of this compound on any insect species. Consequently, its potential to elicit an olfactory response or influence insect behavior remains unconfirmed.

Structure-Activity Relationships of this compound in Chemoreception

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. In insect chemoreception, these studies involve systematically modifying the structure of an active pheromone component (e.g., by changing chain length, position of functional groups, or stereochemistry) and measuring the resulting changes in electrophysiological or behavioral responses. researchgate.netnih.gov

As there is currently no established biological activity for this compound in insect chemoreception, no structure-activity relationship studies have been performed for this compound. Such research is contingent upon the initial discovery of a species that produces or responds to this specific molecule.

Biosynthesis of this compound in Biological Systems

The biosynthesis of chemical compounds in living organisms is a multi-step process involving specific enzymes and precursor molecules.

Enzymatic Pathways and Precursors of this compound

While no specific research has detailed the exact biosynthetic pathway for this compound, the formation of acetate esters in insects and other organisms typically follows a conserved enzymatic reaction. wikipedia.org This process involves the esterification of an alcohol with an acetyl group, which is donated by acetyl-Coenzyme A (acetyl-CoA). The reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs).

Based on this general biochemical principle, the putative biosynthetic pathway for this compound can be proposed. The direct precursors would be 3-methylhexan-1-ol and acetyl-CoA. An alcohol acetyltransferase enzyme would catalyze the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of 3-methylhexan-1-ol, yielding this compound and Coenzyme A.

Below is a table outlining the presumed precursors and enzyme class involved in this pathway.

| Role | Compound/Enzyme | Notes |

| Alcohol Precursor | 3-Methylhexan-1-ol | Provides the 3-methylhexyl backbone of the final ester. |

| Acetyl Group Donor | Acetyl-Coenzyme A (acetyl-CoA) | A central metabolite that provides the acetate moiety. |

| Enzyme Class | Alcohol Acetyltransferase (AAT) | Catalyzes the esterification reaction between the alcohol and acetyl-CoA. |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of pheromones and other secondary metabolites is tightly regulated at the genetic and molecular level. This can involve the transcriptional regulation of genes encoding biosynthetic enzymes, such as the alcohol acetyltransferases mentioned above. nih.gov Hormonal signals and developmental cues often control the expression of these genes, ensuring that pheromone production occurs at the appropriate time in an organism's life cycle. wikipedia.org

However, there is currently no scientific literature available that describes the specific genes, transcription factors, or regulatory networks responsible for controlling the biosynthesis of this compound in any biological system. Research into this area would first require the identification of an organism that naturally produces this compound.

Microbial Metabolism and Biotransformation of this compound

The biotransformation of this compound by microorganisms is a critical process influencing its environmental persistence and fate. Microbial communities in soil and aquatic environments possess a diverse array of enzymes capable of metabolizing this ester, typically initiating its breakdown through hydrolysis and subsequently funneling the resulting products into central metabolic pathways.

The complete biodegradation of this compound is generally considered a two-stage process, beginning with the cleavage of the ester bond, followed by the catabolism of the resulting alcohol and carboxylic acid.

Initial Hydrolysis: The primary step in the microbial degradation of this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by non-specific esterases and lipases, which are widespread in various microbial genera, including Pseudomonas, Bacillus, and Rhodococcus. This enzymatic action yields 3-methylhexanol and acetate.

Metabolism of Acetate: Acetate is a ubiquitous metabolite in microbial systems and is readily assimilated. nih.govresearchgate.net Bacteria can channel acetate into central metabolism through two primary, well-characterized pathways:

Acetyl-CoA Synthetase (Acs) Pathway: Acetate is directly converted to acetyl-CoA in an ATP-dependent reaction.

Acetate Kinase (AckA) and Phosphate (B84403) Acetyltransferase (Pta) Pathway: Acetate is first converted to acetyl phosphate by AckA, which is then transformed into acetyl-CoA by Pta. aocs.orgsmpdb.ca

Once formed, acetyl-CoA enters the tricarboxylic acid (TCA) cycle or the glyoxylate (B1226380) cycle for energy production and biomass synthesis. aocs.org

Metabolism of 3-Methylhexanol: The degradation of the 3-methylhexanol moiety follows pathways established for other branched-chain alcohols. The catabolic sequence involves sequential oxidation:

Oxidation to Aldehyde: Alcohol dehydrogenases oxidize 3-methylhexanol to its corresponding aldehyde, 3-methylhexanal (B98541).

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases further oxidize 3-methylhexanal to 3-methylhexanoic acid.

Beta-Oxidation: The resulting 3-methylhexanoic acid is activated to its CoA-ester and subsequently degraded via the β-oxidation pathway. The presence of a methyl group on the beta-carbon (C3) necessitates specific enzymatic machinery, similar to that used for the degradation of other branched-chain fatty acids, to process the molecule into smaller units like acetyl-CoA and propionyl-CoA, which can then enter central metabolism. nih.gov

Microbial communities capable of degrading hydrocarbons and their derivatives are the most likely to be involved in the breakdown of this compound. Such communities, often found in contaminated soils and industrial wastewater, are typically rich in bacteria from genera known for their broad metabolic capabilities.

Table 1: Proposed Microbial Biodegradation Pathway for this compound

| Step | Reaction | Intermediate/Product | Key Enzyme Classes | Subsequent Fate |

| 1 | Ester Hydrolysis | 3-Methylhexanol + Acetate | Esterase, Lipase | Enters separate degradation pathways |

| 2a | Acetate Activation | Acetyl-CoA | Acetyl-CoA Synthetase or AckA/Pta | TCA Cycle, Glyoxylate Cycle |

| 2b | Alcohol Oxidation | 3-Methylhexanal | Alcohol Dehydrogenase | Further oxidation |

| 3 | Aldehyde Oxidation | 3-Methylhexanoic acid | Aldehyde Dehydrogenase | Activation for β-oxidation |

| 4 | Fatty Acid Metabolism | Acetyl-CoA, Propionyl-CoA | β-oxidation enzymes | TCA Cycle, Gluconeogenesis |

Enzymatic biocatalysis offers a green and highly specific alternative to conventional chemical methods for the synthesis and modification of esters like this compound. Lipases and esterases are the primary enzymes employed for these transformations due to their stability in organic solvents and their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity.

Enzymatic Synthesis: The synthesis of this compound can be achieved through two main lipase-catalyzed reactions:

Esterification: The direct reaction between 3-methylhexanol and acetic acid.

Transesterification: The reaction between 3-methylhexanol and a different ester (e.g., ethyl acetate or vinyl acetate), which acts as the acyl donor.

These reactions are typically performed in non-aqueous media to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. Immobilized lipases, particularly from sources like Candida antarctica (CALB) and Rhizomucor miehei, are frequently used to enhance enzyme stability, facilitate recovery, and allow for continuous processing. acs.org The synthesis of structurally similar esters, such as isoamyl acetate and hexyl acetate, has been extensively optimized using these biocatalytic approaches. acs.orgfrontiersin.org

Enzymatic Hydrolysis: The reverse reaction, the hydrolysis of this compound into its constituent alcohol and acid, is also of significant interest, particularly in the context of biodegradation and the resolution of chiral mixtures. Carboxylesterases (EC 3.1.1.1) are a class of hydrolases that show a preference for aliphatic esters. bohrium.com For instance, the isoamyl acetate esterase (IAH1) from Saccharomyces cerevisiae is known to hydrolyze acetate esters, with a preference for 3-methylbutyl acetate, an analogue of this compound. dtic.mil This highlights the potential for specific esterases to be used for the targeted cleavage of this compound.

Table 2: Biocatalytic Reactions Involving this compound

| Reaction Type | Enzyme Class | Substrates | Product(s) | Typical Conditions |

| Synthesis | Lipase | 3-Methylhexanol + Acetic Acid | This compound + Water | Non-aqueous solvent, Immobilized enzyme |

| Synthesis | Lipase | 3-Methylhexanol + Acyl Donor (e.g., Vinyl Acetate) | This compound + Byproduct | Non-aqueous solvent, Immobilized enzyme |

| Hydrolysis | Esterase, Lipase | This compound + Water | 3-Methylhexanol + Acetic Acid | Aqueous buffer system |

Broader Ecological Roles of this compound (excluding basic identification data)

Beyond its basic chemical identity, this compound may participate in complex ecological interactions as a semiochemical—a chemical substance that carries information between organisms. While its specific roles are not extensively documented, the functions of structurally related volatile esters provide a framework for its potential ecological significance.

While many branched-chain acetates are known as intraspecific pheromones, volatile compounds can also mediate inter-species interactions as allelochemicals. Allelochemicals are compounds produced by one species that affect the growth, survival, or reproduction of another species. They are categorized based on which species benefits from the interaction.

Kairomones: These benefit the receiver but not the emitter. For example, a floral scent that attracts a pollinator could also be a kairomone for a herbivore that preys on the plant.

Allomones: These benefit the emitter but not the receiver, such as a repellent compound that deters predators.

Synomones: These benefit both the emitter and the receiver, as in the case of floral volatiles that attract pollinators.

Volatile esters are key components of plant-insect communication. For example, green leaf volatiles (GLVs), a class of compounds that includes esters like (Z)-3-hexenyl acetate, are released when a plant is damaged. oecd.orgyoutube.com These signals can be used by parasitoid wasps to locate their herbivorous hosts (a kairomonal effect from the herbivore's perspective) and can also induce defense responses in neighboring plants. oecd.org Although direct evidence is limited for this compound, its structural similarity to known insect semiochemicals suggests a potential, yet unconfirmed, role as an allelochemical in various ecological contexts.

The rhizosphere—the narrow region of soil directly influenced by root secretions—is a hub of complex interactions between plants and microorganisms. bohrium.com Communication within this zone is heavily mediated by a diverse array of chemical compounds, including volatile organic compounds (VOCs). Both plants and soil microbes, including bacteria and fungi, produce and release a wide spectrum of VOCs that can influence microbial community structure and plant health. doi.org

Esters are a known class of microbial VOCs. While the specific production of this compound by rhizosphere microbes has not been widely reported, bacteria are known to produce other volatile esters that can have fungistatic or bacteriostatic effects, thereby shaping the microbial landscape. Furthermore, VOCs released by plant roots or decomposing plant litter can serve as nutrient sources or signaling molecules for soil microbes. bohrium.com

If present in the soil environment, this compound could potentially:

Influence Microbial Composition: Act as a chemoattractant or repellent for certain bacterial or fungal species.

Serve as a Carbon Source: Be metabolized by microbes capable of utilizing esters, as discussed in section 4.3.1.

Modulate Plant-Microbe Interactions: Affect the symbiotic or pathogenic relationships between plants and the surrounding microbiota.

The precise impact of this compound on plant and soil microbiota remains an area for further investigation, but its nature as a volatile ester places it within a class of compounds known to be active participants in the chemical ecology of the soil environment.

Computational Chemistry and Modeling of 3 Methylhexyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Methylhexyl Acetate (B1210297)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

While specific DFT studies on 3-methylhexyl acetate are not extensively documented in publicly available literature, the electronic structure can be reliably inferred from computational analyses of analogous aliphatic esters, such as methyl acetate and ethyl acetate. ucsb.eduunizin.org These studies reveal consistent patterns in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for chemical reactivity.

The HOMO in a simple ester is typically localized on the carbonyl oxygen and, to a lesser extent, the carbonyl carbon. ucsb.edu This orbital represents the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the electrophilic carbonyl carbon, indicating the site where a nucleophile would attack. ucsb.edu The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

DFT calculations also allow for the mapping of the electrostatic potential (ESP) onto the electron density surface, which visually represents the charge distribution. For an ester like this compound, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The carbonyl carbon and the protons on the carbon adjacent to the ester oxygen would exhibit a positive potential (colored blue), indicating their electrophilic nature.

| Molecular Orbital | Energy (eV) in Vacuum | Key Atomic Contributions |

| HOMO | -7.1 eV | Carbonyl Oxygen, Carbonyl Carbon |

| LUMO | +1.5 eV | Carbonyl Carbon |

| ΔEHOMO-LUMO | 8.6 eV | - |

This table is a hypothetical representation based on general knowledge of acetate esters from computational studies.

Computational modeling can elucidate the mechanisms and kinetics of chemical reactions.

Synthesis: The synthesis of alkyl acetates like this compound is often achieved through Fischer esterification. Computational models, particularly kinetic models based on experimental data, have been developed for similar processes, such as the enzymatic synthesis of pentyl acetate. mdpi.com These models often follow a Bi-Bi Ping-Pong mechanism, where the enzyme first reacts with the alcohol and then with the carboxylic acid. mdpi.com Such models can predict reaction rates and conversion efficiencies under various conditions, including temperature, substrate concentration, and enzyme loading. Modeling studies for the synthesis of n-hexyl acetate via reactive distillation have also been performed, providing insights into optimizing process parameters for maximum yield. researchgate.net

Degradation: The primary degradation pathway for this compound is hydrolysis of the ester bond, which can be modeled computationally. This process is particularly relevant in biological systems, where enzymes like esterases and lipases catalyze the reaction. mdpi.comum.edu.mt Modeling studies on the enzymatic degradation of cellulose acetate, for example, show that deacetylation is the rate-determining step. mdpi.comacs.org Computational approaches can model the docking of the ester into the enzyme's active site and calculate the energy barriers for the hydrolysis reaction, providing a detailed understanding of the catalytic mechanism.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior and interactions with the environment.

This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt numerous conformations. The relative stability of these conformers is heavily influenced by the surrounding solvent. MD simulations are an ideal tool for exploring this conformational landscape. nih.govmdpi.com

In a simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water or an organic solvent), and the system's evolution is calculated over time. nih.gov In a polar solvent like water, the molecule would likely adopt conformations that maximize hydrogen bonding between the solvent and the ester's carbonyl oxygen. In a nonpolar solvent, intramolecular van der Waals interactions would play a more significant role, potentially favoring more compact or folded conformations. nih.gov By analyzing the simulation trajectory, one can determine the probability distribution of different dihedral angles, identify the most stable conformers, and calculate the free energy barriers between them. nih.gov

Many acetate esters serve as insect pheromones. nih.govnih.gov If this compound functions as a pheromone, its activity would begin with its binding to a specific Pheromone-Binding Protein (PBP) within the insect's antenna. nih.gov MD simulations and molecular docking are powerful techniques to study these interactions.

Molecular docking can predict the preferred binding pose of this compound within the hydrophobic binding pocket of a PBP. mdpi.com Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of this pose and to identify the key amino acid residues involved in the interaction. These interactions are typically non-covalent, involving hydrogen bonds (e.g., with serine or threonine residues) and hydrophobic contacts. mdpi.com Fluorescence binding assays performed on analogous acetate pheromones have shown strong binding affinities to their respective PBPs, and simulations can help rationalize these findings at a molecular level. nih.gov

Table 2: Example of Binding Affinities for Acetate-Based Pheromones with Pheromone-Binding Proteins (PBPs) (Note: This data is from a study on the moth Maruca vitrata and its specific pheromones, serving as an example of typical binding interactions.) nih.gov

| Pheromone Component | PBP | Dissociation Constant (Kd) or IC50 (µM) |

| E10E12-16: Ald | MvitPBP1 | 5.68 |

| E10E12-16: Ald | MvitPBP2 | 5.89 |

| E10E12-16: Ald | MvitPBP3 | 3.67 |

QSAR and Cheminformatics Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics link a molecule's structural or physicochemical properties to its biological activity or other effects. For a compound like this compound, a QSAR model could be developed to predict its pheromonal activity based on a set of calculated molecular descriptors.

A QSAR study would involve:

Data Collection: Gathering a dataset of acetate esters with known pheromonal activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges on atoms, dipole moment).

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Studies on analogues of moth pheromones have highlighted the strict structural requirements for productive receptor interaction, emphasizing the importance of the shape and electronic distribution of the acetate functional group. nih.gov A QSAR model could quantify these relationships, potentially identifying key features like the optimal chain length, the position of the methyl branch, and the required electronic properties of the ester group for maximum pheromonal effect. Such models are valuable for designing new, more potent or selective pheromone analogues for pest management. nih.gov

Predictive Models for Biological Activity based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a fundamental aspect of computational chemistry used to correlate the chemical structure of a compound with its biological activity. drugdesign.orgfarmaciajournal.com These models are built on the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its biological effects. farmaciajournal.com For aliphatic esters like this compound, QSAR models can predict various activities, including toxicity, receptor binding, and sensory properties. farmaciajournal.comresearchgate.net

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. drugdesign.org Molecular descriptors are then calculated for each compound. These descriptors fall into several categories:

Constitutional descriptors: Related to the molecular composition, such as molecular weight.

Physicochemical descriptors: Properties like lipophilicity (logP) and polarizability. ucsb.edu

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. ucsb.edu

Once calculated, statistical methods like multiple linear regression (MLR) are employed to build a mathematical equation that links the descriptors to the biological activity. drugdesign.orgnih.gov For instance, research on the toxicity of aliphatic esters to the protozoan Tetrahymena pyriformis has successfully used descriptors based on the molecular van der Waals space to create predictive models. farmaciajournal.comresearchgate.net Similarly, QSAR models have been developed to predict the base-catalyzed hydrolysis rate constants of carboxylic acid esters, using descriptors related to protonation, charge, and steric parameters. nih.gov

For this compound, a variety of structural descriptors can be computed to serve as input for such predictive models. These descriptors provide a quantitative representation of the molecule's features that may influence its interaction with biological systems.

Table 1: Computed Structural Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 158.24 g/mol | nih.gov |

| XLogP3 | 2.9 | nih.gov | |

| Monoisotopic Mass | 158.130679813 Da | nih.gov | |

| Polar Surface Area | 26.3 Ų | nih.gov | |

| Topological | Rotatable Bond Count | 6 | PubChem |

| Complexity | 110 | nih.gov | |

| Structural Identifiers | InChIKey | JASARFBWVJNEMI-UHFFFAOYSA-N | nih.gov |

This table is interactive. You can sort and filter the data.

These descriptors could be used in a QSAR model to predict the biological activity of this compound, assuming a relevant dataset of similar esters is available. For example, its logP value suggests moderate lipophilicity, which is often correlated with membrane permeability and interaction with hydrophobic pockets in receptors. The development of accurate predictive models is an iterative process, requiring careful model validation to ensure its predictive power for new compounds. nih.govmdpi.com

Data Mining and Pattern Recognition in this compound Datasets

Data mining and pattern recognition are computational techniques used to extract meaningful information and identify hidden patterns from large datasets. semanticscholar.orgkinampark.com In chemistry, these methods are applied to databases of molecules to understand structure-activity relationships, classify compounds, and predict properties. nih.govacs.org For a compound like this compound, which is recognized for its flavor and aroma properties, data mining techniques are particularly relevant for analyzing its profile within large flavor chemistry databases. nih.govacs.org

Several public and commercial databases compile information on flavor and aroma compounds, which can serve as the foundation for data mining studies. nih.govacs.org These databases contain information on chemical structures, sensory descriptions, and occurrence in food products. Machine learning algorithms, a key component of data mining, can be trained on these datasets to classify molecules or predict their sensory characteristics based on their structure. kinampark.comnih.govresearchgate.net

The process typically involves:

Data Collection: Assembling a dataset of molecules with known properties from databases like FlavorDB or OlfactionBase. nih.govacs.org

Descriptor Calculation: Computing molecular descriptors for all compounds in the dataset.

Model Training: Using machine learning algorithms (e.g., support vector machines, neural networks) to learn the relationship between the descriptors and the property of interest (e.g., a specific flavor note). kinampark.comresearchgate.net

Pattern Recognition: The trained model can then be used to predict the properties of new or uncharacterized compounds like this compound or to identify common structural motifs associated with a particular sensory perception. semanticscholar.org

For example, by analyzing a dataset of acetate esters and their corresponding aroma profiles, a pattern recognition model could identify the structural features that contribute to fruity, sweet, or green notes. This could help in understanding how the 3-methylhexyl group specifically influences the acetate's characteristic aroma. Data-driven studies can pave the way for an improved understanding of flavor mechanisms and the high-throughput screening of novel flavor molecules. semanticscholar.orgnih.gov

Table 2: Relevant Databases for Chemical Data Mining

| Database Name | Description | Potential Use for this compound Analysis | Source |

|---|---|---|---|

| PubChem | A public repository of chemical substances and their activities against biological assays. | Provides fundamental chemical properties, computed descriptors, and links to literature. | nih.gov |

| FlavorDB | Contains information on over 25,000 flavor molecules, including sensory properties and food sources. | Can be used to find molecules with similar flavor profiles and to build predictive models for flavor perception. | acs.org |

| OlfactionBase | A database of odorants, olfactory receptors, and their interactions. | Useful for investigating potential interactions with olfactory receptors and understanding its aroma profile. | nih.govacs.org |

| Volatile Compounds in Food (VCF) | A commercial database with extensive information on volatile compounds found in food. | Provides data on the natural occurrence of this compound in various food products. | nih.gov |

This table is interactive. You can sort and filter the data.

By applying data mining and pattern recognition to datasets from these sources, researchers can contextualize the properties of this compound within the broader chemical space of flavor and fragrance compounds, potentially uncovering novel relationships and applications.

Table of Mentioned Compounds

| Compound Name |

|---|

Environmental Fate and Ecotoxicological Considerations of 3 Methylhexyl Acetate

Environmental Degradation Pathways and Kinetics of 3-Methylhexyl Acetate (B1210297)

The persistence of 3-Methylhexyl acetate in the environment is determined by its susceptibility to various degradation processes, including photochemical reactions in the atmosphere and biological degradation in soil and water.

Photodegradation: In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl (OH) radicals. This gas-phase reaction is a significant factor in the atmospheric lifetime of the compound. Research modeling atmospheric chemistry has estimated the rate constant for this reaction, which is crucial for determining its potential to contribute to ozone formation. dtic.mil

Table 1: Atmospheric Photodegradation Rate Constant for this compound

| Reaction Parameter | Value | Source |

|---|---|---|

| Reaction | Gas-phase reaction with OH radicals | dtic.mil |

Hydrolysis: Scientific literature readily available does not provide specific experimental or modeled data on the hydrolysis of this compound. As an ester, it could be susceptible to hydrolysis, breaking down into 3-methylhexanol and acetic acid, but specific rates and contributing factors (like pH) have not been documented.

Currently, there is a lack of specific studies in the accessible scientific literature concerning the aerobic and anaerobic biodegradation of this compound. While esters can be biodegradable, the specific pathways, kinetics, and influential environmental factors for this compound in soil, sediment, or water have not been reported.

Bioaccumulation and Biotransformation in Environmental Organisms

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log P or Log Kow). A higher Log P value indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. For this compound, a computationally predicted Log P value is available. nih.gov A Log P value of 2.9 suggests a moderate potential for bioaccumulation. nih.gov

Table 2: Physicochemical Property Relevant to Bioaccumulation for this compound

| Property | Value | Method | Source |

|---|

Biotransformation: There is no specific information available in the reviewed literature regarding the biotransformation or metabolic pathways of this compound within environmental organisms.

Advanced Environmental Monitoring and Analytical Techniques for this compound

The detection and quantification of this compound in environmental samples require specialized analytical methods capable of identifying volatile organic compounds at trace levels.

While methods developed specifically for this compound are not detailed in the literature, standard methods for VOCs are applicable. The choice of method depends on the environmental matrix (e.g., soil, water).

Soil and Sediment Samples: For solid matrices, U.S. EPA Method 5035A is a widely accepted approach for minimizing the loss of volatile compounds during sampling and handling. nv.govwa.gov This involves either immediate on-site preservation or the use of hermetically sealed sampling devices. nv.govgov.bc.ca Field preservation typically involves extruding a soil core directly into a pre-weighed vial containing a solvent like methanol. gov.bc.camass.gov This creates a solvent extract that can be analyzed in the laboratory. Alternatively, specialized coring devices can collect a sample that remains sealed until analysis. mass.gov

Water Samples: For aqueous samples, purge-and-trap concentration is a common technique, as outlined in U.S. EPA methods like 524.2 and 8260B. agilent.comthermofisher.com In this method, an inert gas is bubbled (purged) through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. gov.bc.ca Another technique is headspace analysis, where the vapor above the sample in a sealed vial is collected for analysis. gov.bc.ca Dynamic headspace extraction, also known as in-tube extraction, and headspace solid-phase microextraction (HS-SPME) are advanced, solvent-free techniques that can improve sensitivity for trace-level analysis. spectroscopyonline.comrestek.com

The standard and most effective technique for the trace-level detection and quantification of VOCs like this compound from environmental extracts is gas chromatography coupled with mass spectrometry (GC-MS). thermofisher.comspectroscopyonline.com

Gas Chromatography (GC): This technique separates the individual components of a mixture based on their volatility and interaction with a stationary phase inside a capillary column. The sample extract is injected into the GC, where it is vaporized and carried by a gas, allowing for the separation of this compound from other compounds in the sample.

Mass Spectrometry (MS): Following separation by GC, the molecules are fragmented and ionized. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint. This allows for highly specific identification and accurate quantification of this compound, even at very low concentrations in complex environmental samples. spectroscopyonline.com Techniques like ion-trap mass spectrometry can be employed to enhance sensitivity. spectroscopyonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| 3-Methylhexanol |

Future Directions and Emerging Research Areas for 3 Methylhexyl Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The industrial synthesis of esters like 3-Methylhexyl Acetate (B1210297) has traditionally relied on chemical methods that can be energy-intensive and may generate significant waste. The future of its synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. A primary focus is the application of biocatalysis, particularly the use of lipases.

Research into the enzymatic synthesis of similar esters, such as isoamyl acetate and 2-ethylhexyl 2-methylhexanoate, has demonstrated the potential of this approach. Lipases, such as Novozym® 435, have been shown to be effective biocatalysts, enabling high conversion rates under mild, often solvent-free, conditions. mairfragrance.comnih.gov These enzymatic processes offer several advantages over traditional chemical synthesis, including high selectivity, which reduces the formation of byproducts, and the potential for catalyst reuse, which improves process economics and sustainability. mairfragrance.com

Future research will likely focus on optimizing these biocatalytic systems for 3-Methylhexyl Acetate production. This includes screening for novel lipases with enhanced activity and stability, as well as the immobilization of these enzymes to improve their reusability and process robustness. Furthermore, the principles of green chemistry, such as the use of renewable starting materials and the minimization of waste, will be central to the development of next-generation synthetic routes. mdpi.comchemicalbull.com The use of heterogeneous catalysts, such as nano-biocomposites derived from natural sources, is another promising avenue for the green synthesis of acetate esters. chemicalbull.com

Table 1: Comparison of Synthetic Methodologies for Acetate Esters

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Lipases (e.g., Novozym® 435) |

| Conditions | High temperature, often requires solvent | Mild temperature, often solvent-free |

| Selectivity | Can be low, leading to byproducts | High, reducing byproduct formation |

| Efficiency | Variable, can be energy-intensive | High conversion rates achievable |

| Sustainability | Generates waste, uses harsh reagents | Environmentally benign, catalyst is reusable |

| Key Research Focus | Process optimization | Enzyme discovery and immobilization |

Exploration of Undiscovered Biological Activities and Applications

While this compound is known for its use as a fragrance ingredient, its broader biological activities remain largely unexplored. The structural similarity to known semiochemicals and other bioactive esters suggests a rich area for future investigation. Semiochemicals are critical for communication in many insect species, mediating behaviors such as mating, aggregation, and alarm signaling. agchemigroup.eueuropa.eu For instance, isoamyl acetate is a well-known alarm pheromone in honeybees. researchgate.net Given this precedent, it is plausible that this compound could function as a semiochemical for certain insect species. Future research could involve electrophysiological and behavioral assays to screen for its effects on a variety of insects, potentially leading to the development of novel pest management strategies.

Beyond its potential as a semiochemical, there is a possibility for antimicrobial or cytotoxic activities. Studies on compounds like Di-(2-ethylhexyl) phthalate and anhydrosophoradiol-3-acetate have demonstrated the antimicrobial and cytotoxic potential of certain esters. adv-bio.com Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines, could uncover previously unknown therapeutic applications.

Integration of Advanced Omics Technologies in Biosynthesis Research

The biosynthesis of esters in microorganisms is a complex process involving multiple genes and metabolic pathways. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel these intricate networks and identify key targets for metabolic engineering.

Transcriptomic analysis, for example, can reveal changes in gene expression under different conditions, helping to identify the genes encoding the enzymes responsible for this compound synthesis. europa.eu Studies on the biosynthesis of ethyl acetate and other acetate esters in yeast have successfully used this approach to pinpoint crucial enzymes like alcohol acetyltransferases (AATs), which are encoded by genes such as ATF1 and ATF2. mairfragrance.comadv-bio.com

Proteomics, the large-scale study of proteins, can be used to quantify the levels of these biosynthetic enzymes, identifying potential bottlenecks in the production pathway. researchgate.net By combining proteomics with metabolomics, which analyzes the complete set of small-molecule metabolites, researchers can gain a comprehensive understanding of the metabolic fluxes and precursor availability that influence the final yield of this compound. This integrated omics approach will be instrumental in designing and optimizing microbial cell factories for the efficient and sustainable production of this and other valuable esters.

Computational Design and Optimization of this compound Analogues

Computational chemistry and molecular modeling are becoming increasingly vital in the design of novel molecules with specific properties. These in silico techniques can be leveraged to design and optimize analogues of this compound for a variety of applications. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of acetate esters with their biological activities or physical properties. nih.gov This can guide the design of new analogues with enhanced fragrance profiles, improved biodegradability, or specific biological activities.

Molecular docking simulations can be used to predict the binding affinity of this compound analogues to specific biological targets, such as insect olfactory receptors or microbial enzymes. plos.orginorgchemres.org This can aid in the development of more potent semiochemicals or targeted antimicrobial agents. Furthermore, computational methods can predict the metabolic stability and potential toxicity of new analogues, accelerating the development of safe and effective new products. bohrium.com

Environmental Remediation Strategies and Sustainable Management of this compound-Related Compounds

As with any chemical, understanding the environmental fate and developing sustainable management practices for this compound and related compounds is crucial. Esters are generally considered to be biodegradable, and research on the biodegradation of compounds like cellulose acetate suggests that microbial action is a key degradation pathway in the environment. coresta.orgnih.gov Future research should focus on characterizing the specific microbial consortia and enzymes responsible for the degradation of this compound in various environmental compartments, such as soil and water.

This knowledge can be applied to develop effective bioremediation strategies for sites contaminated with this and other fragrance compounds. epa.govvertasefli.co.uk Bioremediation, which utilizes microorganisms to break down pollutants, offers a cost-effective and environmentally friendly approach to site cleanup. vertasefli.co.uk

In the broader context of the fragrance industry, there is a growing emphasis on sustainable practices, including the use of renewable raw materials, green chemistry principles in manufacturing, and the development of biodegradable products. mairfragrance.comadv-bio.com The sustainable management of this compound will involve a life-cycle approach, from its synthesis to its ultimate fate in the environment, ensuring that its use does not have a negative impact on ecosystems.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for identifying and quantifying 3-methylhexyl acetate in complex mixtures?

- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) for precise identification. For quantification, employ dynamic headspace solid-phase microextraction (HS-SPME) to isolate volatile components, followed by GC-MS analysis. Calibrate with certified reference standards to ensure accuracy .

- Key Considerations : Differentiate this compound from structural analogs (e.g., 3-hexenyl acetate or ethylhexyl acetate) using retention indices and fragmentation patterns in MS spectra .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., butyl rubber) and indirect-vent goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Store in airtight containers away from oxidizers and ignition sources. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Q. What synthetic routes are available for producing high-purity this compound?

- Synthesis : Catalytic esterification of 3-methylhexanol with acetic acid under acidic conditions (e.g., sulfuric acid). Optimize reaction time and temperature (typically 80–100°C) to maximize yield. Purify via fractional distillation (>95% purity) .

- Quality Control : Verify purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic acetate proton signals at δ 2.05 ppm) .

Advanced Research Questions

Q. How does this compound degrade in atmospheric conditions, and what are its environmental implications?

- Degradation Pathway : Reacts with hydroxyl radicals (HO•) in the troposphere, with a rate constant of 9.15 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ . Primary degradation products include propanal (RCHO) , methyl ethyl ketone (MEK) , and secondary organic aerosols (SOAs) .

- Experimental Design : Use smog chamber studies with FTIR or proton-transfer-reaction MS (PTR-MS) to track real-time degradation .

Q. What computational models predict the reactivity of this compound in oxidation reactions?

- Modeling Approach : Apply the SAPRC-99 mechanism to simulate reaction pathways. Key parameters include bond dissociation energies (BDEs) of C-H bonds and thermodynamic data (e.g., enthalpy of formation: ΔfH° = −450 kJ/mol estimated via group contribution methods) .

- Validation : Compare model outputs with experimental data from electron ionization mass spectrometry (EI-MS) to resolve discrepancies in product distributions .

Q. How can researchers resolve contradictions in spectral data for this compound across different studies?

- Data Reconciliation :

- NMR : Cross-validate chemical shifts with the NIST Chemistry WebBook (e.g., δ 4.05 ppm for the methylene group adjacent to the acetate) .

- IR Spectroscopy : Confirm ester carbonyl stretches (1740–1720 cm⁻¹) and C-O-C asymmetric vibrations (1250–1050 cm⁻¹) .

Methodological Challenges and Innovations

Q. What strategies improve the detection of trace this compound in environmental samples?

- Innovation : Combine two-dimensional gas chromatography (GC×GC) with time-of-flight MS (TOF-MS) to enhance resolution in complex matrices (e.g., plant volatiles or urban air samples) .

- Limitations : Address co-elution issues with branched-chain esters using multivariate statistical analysis (e.g., PCA for peak deconvolution) .

Q. How do stereoisomers of this compound influence its biochemical interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.